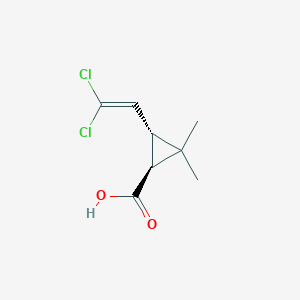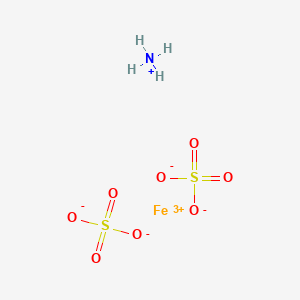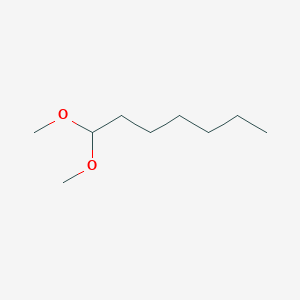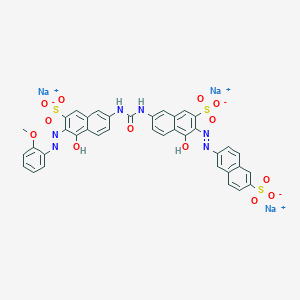
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Übersicht
Beschreibung
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a chemical compound that is significant in the field of insecticides. It is a key component in the synthesis of various potent pyrethroids, which are used extensively due to their high insecticidal activity and low mammalian toxicity .
Synthesis Analysis
The stereoselective synthesis of trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has been achieved through a method involving ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate as a key intermediate . Another approach for synthesizing the cis-isomer of the compound involves the use of optically active cyclobutanones and Favorskii rearrangement . Additionally, a stereospecific synthesis of cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids using a bicyclic lactone has been described, which also extends to the preparation of optically active acids .
Molecular Structure Analysis
The molecular structure of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid includes a cyclopropane ring substituted with a dichlorovinyl group and a carboxylic acid function. The compound exists in different stereoisomers, and the stereochemistry is crucial for its insecticidal properties 10.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including dehydrohalogenation to produce different isomers . It can also be esterified to form esters with different alcohols, which are then used as insecticides . The stereospecific fragmentation of its esters has been studied using negative ion mass spectrometry, which is important for identifying and quantifying diastereoisomers .
Physical and Chemical Properties Analysis
The physical properties of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid have been studied, including its heat capacities and thermodynamic properties. Measurements have shown a solid-liquid fusion phase transition and provided data on the melting point, enthalpy, and entropy of fusion . The compound's thermal decomposition has also been analyzed, yielding information on the reaction order, preexponential factor, and activation energy .
Case Studies and Applications
The compound's isomers have been labeled with carbon-14 for metabolic studies, which is essential for understanding its behavior in biological systems . The resolution of its stereoisomers and the transformation of the resulting enantiomers into other compounds have been explored, demonstrating the compound's versatility in synthetic chemistry . The biological activities of the esters derived from the acid have been tested, with the (+)-cis-isomer showing the highest insecticidal activity, proving its potential as a potent insecticide10.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- Stereochemical Synthesis : The compound has been synthesized with a focus on stereo-selectively producing the cis-isomer, highlighting its importance in specific applications (Kondo et al., 1980).
Hydrolysis and Microwave Technology
- Hydrolysis with Microwave Technology : The use of microwave technology has been employed to hydrolyze this compound to DV-chrysanthemic acid, demonstrating an innovative approach in chemical processing (Guo Wen-long, 2006).
Metabolic Studies
- Metabolite Identification : This acid has been a subject of metabolic studies, where its metabolites were identified in plant tissue cultures, indicating its potential for agricultural applications (Wong et al., 1983).
Optical Resolution and Crystal Structures
- Optical Resolution Studies : The compound has undergone studies for optical resolution, involving the determination of thermodynamic constants and crystal structures, which is crucial for its application in precise scientific contexts (Simon et al., 1990).
Insecticidal Properties
- Insecticidal Activity : Research has shown that esters of this compound with appropriate alcohols are more active insecticides than other compounds, making it valuable in pest control (Burt et al., 1974).
Stereospecific Syntheses for Research
- Labelled Compound Synthesis : The stereospecific syntheses of labelled isomers of this compound for metabolic studies indicate its utility in detailed biochemical research (Nakatsuka et al., 1977).
Environmental and Health Monitoring
- Monitoring Metabolites in Humans : Techniques have been developed to determine metabolites of this compound in human urine, crucial for environmental health monitoring (Arrebola et al., 1999).
Study on Neuroblastoma Cells
- Neuroblastoma Cell Research : Its esters have been synthesized and tested for their effect on sodium current inactivation in neuroblastoma cells, indicating potential for neurological research applications (Kiselev et al., 1991).
Biomonitoring in Populations
- Exposure Biomonitoring : Studies on rural and urban populations for exposure to pyrethroid metabolites, including metabolites of this compound, underline its environmental impact and the need for monitoring (Wielgomas & Piskunowicz, 2013).
Wirkmechanismus
Target of Action
The compound, also known as Permethrin , is an insecticide in the pyrethroid chemical family . Its primary targets are the nervous systems of insects . It acts against insects as both a contact poison and an ingested poison .
Mode of Action
Permethrin, like other organophosphate insecticides, inhibits acetylcholinesterase, associated with the nervous systems of insects . This inhibition disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect .
Biochemical Pathways
The compound affects the biochemical pathways associated with the transmission of nerve impulses in insects. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synapses, causing continuous nerve impulses and eventual paralysis .
Pharmacokinetics
It’s known that the compound can be metabolized in the body, with metabolites including cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, and 3-phenoxybenzoic acid .
Result of Action
The result of the compound’s action is the effective control of targeted insects. By disrupting their nervous systems, it causes their paralysis and eventual death, thus serving as an effective insecticide .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, it’s used in various settings, including public health programs, household pest control, and protection of stored products from insects . Its prevalence in urban waterways and potential toxicity to non-target organisms have raised environmental concerns .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLSUSAKZVFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57112-15-9 (monosodium salt), 84057-83-0 (calcium salt) | |
| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5028039 | |
| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
CAS RN |
55701-05-8, 55701-03-6 | |
| Record name | Permethric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55701-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














